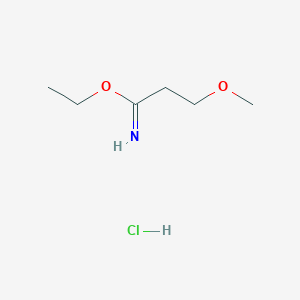

Ethyl 3-methoxypropanimidate hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

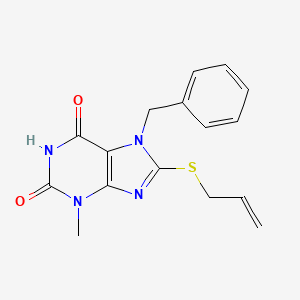

The molecular structure of Ethyl 3-methoxypropanimidate hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The molecular weight is 167.63.Applications De Recherche Scientifique

Bioconjugation and DNA Crosslinking

Ethyl 3-methoxypropanimidate hydrochloride can be employed in bioconjugation strategies. One notable adaptation involves using it as a crosslinker for DNA-based bioconjugates. Researchers have developed a covalently coupled phosphoramidated single-stranded DNA (ssDNA) by modifying the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) method . This approach stabilizes the conjugate and allows specific coupling at the 5′ phosphate of ssDNA.

Gelation of Sulfated Collagen (SCol)

Ethyl 3-methoxypropanimidate hydrochloride has been used to induce gelation in SCol (sulfated collagen) systems. Anhydride bonds form between the carboxyl groups of SCol, resulting in gelation. The concentration of the SCol system can be significantly higher (e.g., 30.0 mg mL⁻¹) compared to collagen systems (typically 10 mg mL⁻¹) .

Peptide and Protein Immobilization

Researchers have explored using this compound for immobilizing peptides and proteins onto solid surfaces. It can enhance the stability of immobilized coatings, such as those used in enzyme-linked immunosorbent assay (ELISA) wells or functionalized solid supports .

Carbon Nanotubes Functionalization

Ethyl 3-methoxypropanimidate hydrochloride has been employed in creating nucleic acid-functionalized carbon nanotubes. This application combines the stability of EDC/NHS chemistry with the unique properties of carbon nanotubes .

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 3-methoxypropanimidate hydrochloride are not mentioned in the search results, related compounds like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are being investigated for their thermophoretic properties, which could optimize the design of traps in microfluidic devices .

Propriétés

IUPAC Name |

ethyl 3-methoxypropanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-6(7)4-5-8-2;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXONETCWAPADEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCOC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methoxypropanimidate hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2740663.png)

![{2-[2-(Piperidylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2740665.png)

![7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740666.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2740670.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)

![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)